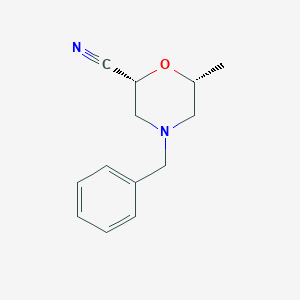
(2R,6R)-4-苄基-6-甲基吗啉-2-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is a compound of significant interest in the fields of chemistry and biology.
科学研究应用
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential effects on cellular processes. In medicine, it is being investigated for its potential therapeutic properties. Industrially, it is used in the production of pharmaceuticals and other chemical products.
作用机制
Target of Action
The primary target of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile, also known as (2R,6R)-hydroxynorketamine (HNK), is the adenosine A1 receptor . This receptor is almost exclusively expressed at nerve terminals . The compound also interacts with N-methyl-D-aspartate receptors (NMDARs) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors .
Mode of Action
(2R,6R)-HNK reduces glutamate release in a manner that can be blocked by AMPA receptor antagonism . Antagonism of adenosine A1 receptors also counteracts the compound’s effect on glutamate release and presynaptic activity . Unlike ketamine, (2R,6R)-HNK has NMDA-independent action; it works on the AMPA receptors by activating them in an early and sustained manner .
Biochemical Pathways
The compound’s action affects several biochemical pathways. It is involved in long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway . The activation of AMPA and the mammalian target of rapamycin by the compound are mechanisms that are still being elucidated .
Pharmacokinetics
The pharmacokinetics of (2R,6R)-HNK is currently under investigation. A phase 1 clinical trial has been conducted to evaluate its safety, pharmacokinetics, and pharmacodynamics . The compound was administered intravenously over a 40-minute period .
Result of Action
(2R,6R)-HNK has been shown to reduce symptoms of treatment-resistant major depression . It can alter cognitive function, with effects on explicit and implicit memory . The compound can improve cognitive function through a persistent potentiation of the hippocampal activity or other metaplastic processes that enhance the efficacy of synaptic transmission .
Action Environment
The antidepressant actions of (2R,6R)-HNK are closely related to sudden stress sensitivity, stress resistance, neurotransmitter, and metabolic pathways . Environmental factors that influence these pathways could potentially affect the compound’s action, efficacy, and stability.
生化分析
Biochemical Properties
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile interacts with several biomolecules, including enzymes and proteins, to exert its effects . It is believed to modulate glutamate modulation via actions at the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors . Additionally, it is involved in downstream activation of brain-derived neurotrophic factor (BDNF) and mechanistic target of rapamycin (mTOR) signaling pathways to potentiate synaptic plasticity .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces glutamate release in a manner which could be blocked by AMPA receptor antagonism .
Molecular Mechanism
The molecular mechanism of action of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It enhances excitatory synaptic transmission in the hippocampus through a concentration-dependent, NMDAR-independent, and synapse-selective increase in glutamate release probability with no direct actions on AMPAR function .
Temporal Effects in Laboratory Settings
The effects of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile change over time in laboratory settings . Studies have shown that it has a rapid onset of action, with effects observable within hours of administration . Its effects are also long-lasting, providing relief from symptoms for up to a week after a single dose .
Dosage Effects in Animal Models
The effects of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile vary with different dosages in animal models . At lower doses, it has been shown to provide effective relief of pain hypersensitivity . At higher doses, it may lead to adverse effects .
Metabolic Pathways
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it is involved in the long-term potentiation, G13 pathway, platelet activation pathway, and MAPK signaling pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation . For instance, it is known to improve the glymphatic circulation function .
Subcellular Localization
It is believed to be localized in various compartments or organelles within the cell, potentially directed by targeting signals or post-translational modifications .
准备方法
The synthesis of (2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile involves several steps. One common method includes the use of Negishi coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds between organometallic compounds and halides . This method is favored for its ability to produce high yields and its versatility in forming complex molecular structures.
化学反应分析
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
属性
IUPAC Name |
(2R,6R)-4-benzyl-6-methylmorpholine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPNZEFGACMFGY-YPMHNXCESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(4-ethylpiperazin-1-yl)propanamide](/img/structure/B2423649.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide](/img/structure/B2423650.png)
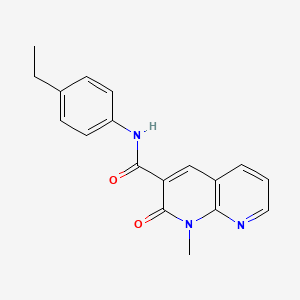
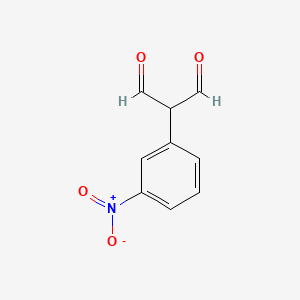
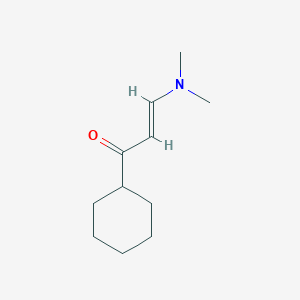
![PROPAN-2-YL 2-({3-CYANO-6-OXO-4-[4-(PROPAN-2-YL)PHENYL]-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B2423656.png)
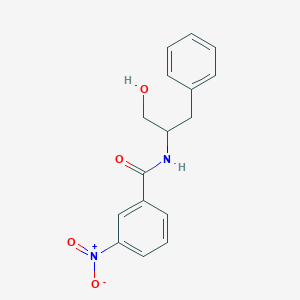
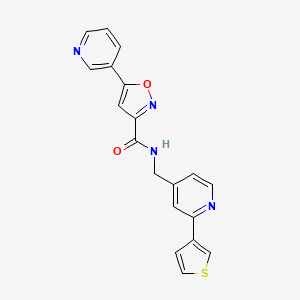
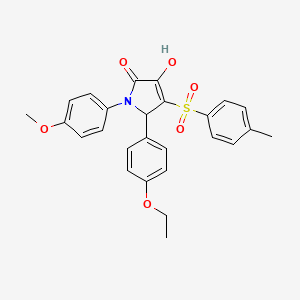
![N-[4-(2-Oxoazetidin-1-yl)phenyl]-5-propan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B2423665.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[bis(2-cyanoethyl)sulfamoyl]benzamide](/img/structure/B2423667.png)
![5-Bromo-1-cyclopropylpyrazolo[3,4-b]pyridine](/img/structure/B2423668.png)
![1-[2-(5-Ethylfuran-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2423669.png)

